molecular formula C13H18O3 B8688277 Ethyl 3-tert-butyloxybenzoate

Ethyl 3-tert-butyloxybenzoate

Cat. No. B8688277
M. Wt: 222.28 g/mol
InChI Key: ZHMDHTVEPSNMLU-UHFFFAOYSA-N
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Patent
US06566385B2

Procedure details

To a suspension of LiAlH4 (1.707 g, 0.045 mol) in anhydrous diethyl ether (80 mL) in a 3-necked rb flask equipped with addition funnel at 0° C. in an ice-water bath was added dropwise a solution of 3-tert-butoxy-benzoic acid ethyl ester (5.0 g, 0.0225 mol) in ether (20 mL). The reaction mixture was left to warm to rt over 15 min, then cooled in an ice-water bath and quenched by dropwise addition of H2O. The mixture was partitioned between ether and H2O, the aqueous layer washed with ether (2×30 mL), the organics combined, washed with brine, dried (MgSO4), filtered and concentrated to give 3.70 g (82%) of the title compound.
Quantity
1.707 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].C([O:9][C:10](=O)[C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])[CH:12]=1)C>C(OCC)C>[C:18]([O:17][C:13]1[CH:12]=[C:11]([CH2:10][OH:9])[CH:16]=[CH:15][CH:14]=1)([CH3:21])([CH3:19])[CH3:20] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1.707 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC(C1=CC(=CC=C1)OC(C)(C)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with addition funnel at 0° C. in an ice-water bath
WAIT
Type
WAIT
Details
The reaction mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-water bath
CUSTOM
Type
CUSTOM
Details
quenched by dropwise addition of H2O
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between ether and H2O
WASH
Type
WASH
Details
the aqueous layer washed with ether (2×30 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC=1C=C(C=CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.